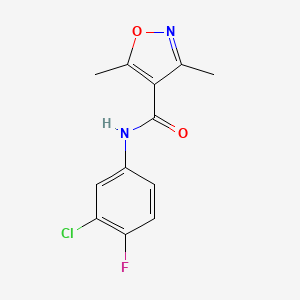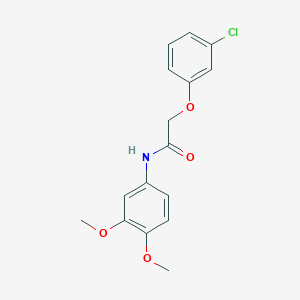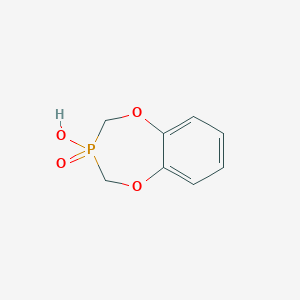
2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester, the pyrimidine ring can be formed through a cyclization reaction.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Functionalization: Further functionalization steps may be required to introduce the hydroxy and oxo groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
化学反应分析
Types of Reactions
2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for developing new drugs, particularly in the treatment of bacterial infections.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of 2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA, this compound can exert antibacterial effects.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Trimethoprim: Often used in combination with sulfonamides for synergistic effects.
Uniqueness
2-hydroxy-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to other sulfonamides.
属性
IUPAC Name |
2,4-dioxo-N-(2,4,6-trimethylphenyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-8(2)11(9(3)5-7)16-21(19,20)10-6-14-13(18)15-12(10)17/h4-6,16H,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCBRITVNZSWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B5616927.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)
![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)

![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)
![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)


![2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
